molecular formula C25H23N3O3S2 B2614532 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 670273-84-4

2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2614532
CAS No.: 670273-84-4
M. Wt: 477.6
InChI Key: PWBQHNSIAIMIOA-UHFFFAOYSA-N
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Description

The compound “2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide” is a derivative of thieno[2,3-d]pyrimidine . It is a part of a series of compounds designed and synthesized as anti-PI3K agents . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound involves the design of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives . The process includes the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as a base .


Molecular Structure Analysis

The molecular formula of this compound is C20H15N3O2S2. The molecular weight is 393.48. The compound has a complex structure with multiple rings, including a thieno[2,3-d]pyrimidine core .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Molecular Structure and Conformation Analysis

Research on compounds structurally similar to 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide focuses on their crystal structures, revealing insights into their molecular conformations and potential interactions. For example, studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlighted folded conformations and intramolecular hydrogen bonding, suggesting a framework for understanding the structural aspects of such compounds (Subasri et al., 2016); (Subasri et al., 2017).

Antifolate Activity and Antitumor Potential

The antifolate activity of similar thieno[2,3-d]pyrimidine derivatives has been extensively studied, demonstrating their potential as thymidylate synthase inhibitors and antitumor agents. These compounds were investigated for their ability to inhibit human thymidylate synthase, showing promise for antitumor applications (Gangjee et al., 1996); (Gangjee et al., 2008).

Antimicrobial and Anticancer Activities

Novel thieno[3,2-d]pyrimidine derivatives have been synthesized, showing potent anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).

Quantum Chemical Analysis and Drug Potential

Quantum chemical studies on related compounds provide insight into their molecular structure, drug-likeness, and potential as antiviral agents against SARS-CoV-2. This analysis includes NBO analysis, vibrational spectroscopy, and molecular docking studies, highlighting the comprehensive approach to evaluating these compounds' pharmaceutical potential (Mary et al., 2020).

Synthesis and Chemical Reactivity

Research also focuses on the synthesis and reactivity of thieno[2,3-d]pyrimidines, exploring efficient routes for creating these compounds and their derivatives. This includes investigating their oxidation reactivity and exploring novel synthesis methods to enhance their antimicrobial properties (Pailloux et al., 2007); (Savchenko et al., 2020).

Mechanism of Action

The compound is designed to inhibit PI3K, a lipid kinase involved in cancer progression . It maintains the common pharmacophoric features of several potent PI3K inhibitors .

Properties

IUPAC Name

2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-21(26-14-19-12-7-13-31-19)16-33-25-27-23-22(20(15-32-23)17-8-3-1-4-9-17)24(30)28(25)18-10-5-2-6-11-18/h1-6,8-11,15,19H,7,12-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBQHNSIAIMIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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